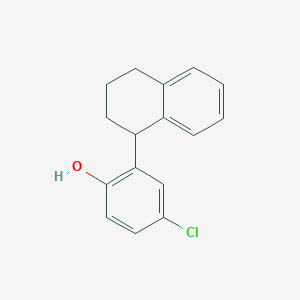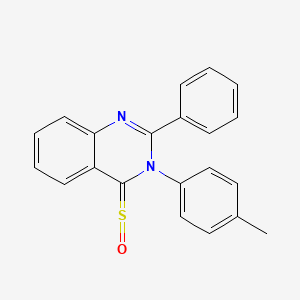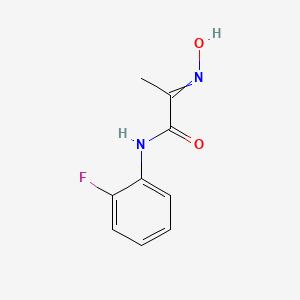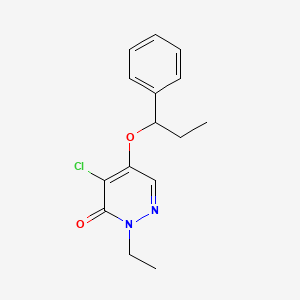![molecular formula C11H16O2 B14398165 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- CAS No. 89654-02-4](/img/structure/B14398165.png)
1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[45]dec-7-ene, 8-ethenyl-7-methyl- is an organic compound with the molecular formula C10H16O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-7-ene
- 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness
1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its spiro structure and the presence of ethenyl and methyl groups make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89654-02-4 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
8-ethenyl-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C11H16O2/c1-3-10-4-5-11(8-9(10)2)12-6-7-13-11/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
LVYIQMQOQRGVIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC2(C1)OCCO2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)

![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)




![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
